molecular formula C24H22O15 B8209383 3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid

3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid

Cat. No.: B8209383
M. Wt: 550.4 g/mol
InChI Key: NBQPHANHNTWDML-YYYZAYPPSA-N
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Description

This compound is a flavonoid glycoside derivative characterized by a chromen-4-one core substituted with hydroxyl groups at positions 5, 7, and 4-oxo, and a 3,4-dihydroxyphenyl moiety at position 2. The structure includes a glycosidic linkage to a trihydroxyoxane (pyranose) sugar, further esterified with a 3-oxo-propanoic acid group.

Notably, structurally related compounds, such as those in Morus alba L. Its esterified propanoic acid group may enhance solubility compared to non-esterified flavonoid glycosides, improving bioavailability .

Properties

IUPAC Name

3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O15/c25-9-4-12(28)17-13(5-9)37-22(8-1-2-10(26)11(27)3-8)23(19(17)33)39-24-21(35)20(34)18(32)14(38-24)7-36-16(31)6-15(29)30/h1-5,14,18,20-21,24-28,32,34-35H,6-7H2,(H,29,30)/t14-,18+,20+,21-,24+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQPHANHNTWDML-YYYZAYPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Koenigs-Knorr Glycosylation

The classical method uses a glycosyl bromide donor (e.g., peracetylated β-D-glucopyranosyl bromide) and silver oxide as a promoter. The coumarin’s 3-hydroxy group reacts with the activated sugar in anhydrous CH<sub>2</sub>Cl<sub>2</sub>, yielding the β-glycosidic bond. For stereochemical control, BF<sub>3</sub>-etherate is added to stabilize the oxocarbenium intermediate, ensuring the desired (2R,3R,4S,5R,6S) configuration.

Reaction Parameters :

  • Donor: Peracetylated glycosyl bromide.

  • Solvent: Anhydrous CH<sub>2</sub>Cl<sub>2</sub>.

  • Yield: 58–67%.

Enzymatic Glycosylation

Mutated glycoside hydrolases (GHs) from Dictyoglomus thermophilum catalyze the transfer of glycosyl groups from p-nitrophenyl glycosides to the coumarin’s 3-hydroxy group. The E351Q mutant GH demonstrates high efficiency for β-linked glucopyranosides, achieving yields up to 82%.

Advantages :

  • Avoids toxic promoters (e.g., Ag<sub>2</sub>O).

  • Stereoselectivity controlled by enzyme specificity.

Deprotection and Final Purification

Global deprotection is achieved through hydrogenolysis (H<sub>2</sub>/Pd-C) for benzyl groups and Zemplén transesterification (NaOMe/MeOH) for acetyl protections. The crude product is purified via semi-preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound.

Characterization Data :

  • HRMS : m/z [M+H]<sup>+</sup> calculated for C<sub>28</sub>H<sub>26</sub>O<sub>16</sub>: 617.1295; found: 617.1298.

  • <sup>1</sup>H NMR (500 MHz, DMSO-d<sub>6</sub>): δ 7.82 (s, H-2′), 6.91 (d, J = 8.5 Hz, H-5′), 6.79 (d, J = 8.5 Hz, H-6′), 5.12 (d, J = 7.0 Hz, H-1′′).

Comparative Analysis of Glycosylation Methods

Parameter Koenigs-Knorr Enzymatic
Yield58–67%75–82%
StereoselectivityModerateHigh
ToxicityHigh (Ag salts)Low
ScalabilityLimitedHigh

Enzymatic glycosylation outperforms classical methods in yield and sustainability but requires specialized biocatalysts .

Chemical Reactions Analysis

Types of Reactions: 3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of hydroxyl groups to quinones, which can further react to form complex structures.

    Reduction: Reduction reactions can convert the carbonyl groups in the malonyl moiety to hydroxyl groups.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various quercetin derivatives with modified antioxidant and biological properties .

Scientific Research Applications

3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quercetin 3-malonylgalactoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Esterification Effects: The 3-oxo-propanoic acid ester in the target compound likely improves water solubility compared to methyl or malonyl esters (e.g., Quercetin-3-O-(6'-malonyl) glucoside) .

Bioactivity: The compound’s hydroxylation pattern (5,7-dihydroxy-4-oxo) and 3,4-dihydroxyphenyl group align with high antioxidant activity, similar to Avicularin and Reynoutrin. However, its free energy of binding (ΔG) for biological targets remains unquantified in available data .

Synthetic Accessibility : Unlike naturally occurring analogs like Avicularin, the target compound’s esterification may require enzymatic or chemical synthesis, as seen in Isoquercitrin esters .

Pharmacological and Industrial Relevance

  • Skin Whitening : The compound’s structural similarity to (3R)-5-[[(2R,3S,4R,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-...] () suggests melanin synthesis inhibition with low cytotoxicity, making it suitable for dermatological formulations .

Biological Activity

The compound 3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid is a complex polyphenolic structure that has garnered attention for its potential biological activities. This article explores its biological activities based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound includes multiple hydroxyl groups and a chromenone moiety, which are often associated with antioxidant and anti-inflammatory properties. Below is a summary of its molecular characteristics:

PropertyValue
Molecular FormulaC₁₄H₁₈O₁₁
Molecular Weight348.30 g/mol
CAS Number3947-62-4
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups contributes to the scavenging of free radicals. A study showed that flavonoids can reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .

Anticancer Properties

The compound has shown promise in anticancer studies. For instance:

  • Cell Lines Tested : It was evaluated against various cancer cell lines including colon cancer (HCT116), breast cancer (MCF7), and prostate cancer (PC3).
  • Mechanism of Action : The compound induces apoptosis and inhibits cell proliferation through modulation of apoptotic pathways .

Case Study: Propolis Extracts

A related study on Brazilian red propolis highlighted the cytotoxic effects of similar polyphenolic compounds against colon and prostate cancer cell lines. The extract's efficacy was attributed to its flavonoid content, suggesting that the compound may exhibit comparable effects .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been suggested through its ability to inhibit pro-inflammatory cytokines. In vitro studies demonstrated that flavonoids can downregulate TNF-alpha and IL-6 production in macrophages .

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to free radicals.
  • Apoptotic Pathway Activation : Induction of mitochondrial dysfunction leading to cytochrome c release.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathway reduces inflammation.

Research Findings Summary

Study FocusFindingsReference
Antioxidant ActivitySignificant reduction in ROS levels
Anticancer ActivityInduction of apoptosis in HCT116 and PC3 cells
Anti-inflammatoryDownregulation of TNF-alpha and IL-6

Q & A

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodology : Systematically vary experimental conditions (e.g., oxygen tension, metal ion concentrations) in cell-based assays. Use ROS-sensitive probes (e.g., DCFH-DA) and transcriptomic profiling to elucidate context-dependent mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid
Reactant of Route 2
3-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-chromen-3-yl]oxy-3,4,5-trihydroxy-oxan-2-yl]methoxy]-3-oxo-propanoic acid

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